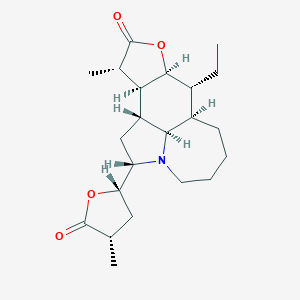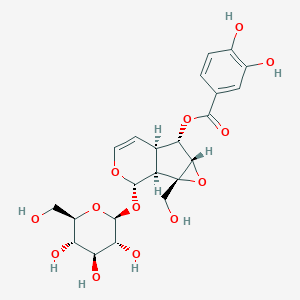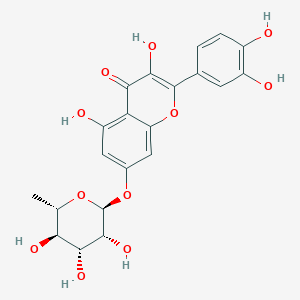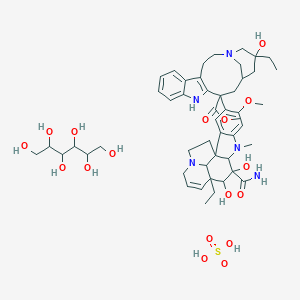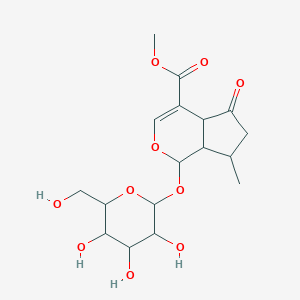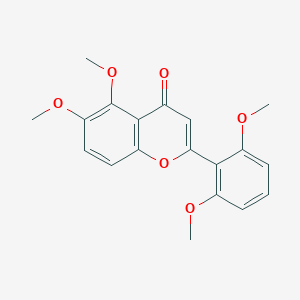
Zapotin
Übersicht
Beschreibung
Zapotin ist eine natürliche chemische Verbindung, die als Flavon, genauer gesagt als Polymethoxyflavon, klassifiziert wird. Es wird hauptsächlich aus der Weißen Sapote (Casimiroa edulis) isoliert und kommt hauptsächlich in den Schalen von Zitruspflanzen wie Orangen, Bergamotten, Mandarinen, Grapefruits, Limetten und Mandarinen vor . This compound hat aufgrund seiner potenziellen therapeutischen Eigenschaften, darunter antikarzinogene, antidepressionsartige, krebshemmende, antimykotische und antioxidative Eigenschaften, große Aufmerksamkeit erregt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Strukturbestimmung und bio-inspirierte Synthese von Polymethoxyflavonen. Die chemische Struktur von this compound wurde aufgrund der Seltenheit von Flavonoiden mit einem einzigen Sauerstoffatom in der C2’-Position im Pflanzenreich in Frage gestellt . Der Syntheseprozess beinhaltet die Fusion von Demethylthis compound mit Kaliumalkali, was zu Salicylsäure führt, was auf das Vorhandensein eines Sauerstoffsubstituenten an der 2’-Position hindeutet .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung aus Zitrusschalen. Verschiedene chromatographische Methoden werden zur Isolierung und Charakterisierung von this compound angepasst, da der Isolierungsprozess komplex ist . Der Reinigungsprozess stellt sicher, dass Verunreinigungen entfernt und hochreines this compound für therapeutische Zwecke gewonnen wird.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zapotin involves the structural determination and bio-inspired synthesis of polymethoxyflavones. The chemical structure of this compound has been questioned due to the rarity of flavonoids with a single oxygen atom in the C2’ position in the plant kingdom . The synthesis process includes the fusion of demethylthis compound with potassium alkali, which gives rise to salicylic acid, suggesting the presence of an oxygen substituent at the 2’ position .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from citrus peels. Various chromatographic methods are adapted to isolate and characterize this compound due to the complexity of the isolation process . The purification process ensures the removal of impurities and the extraction of high-purity this compound for therapeutic use.
Analyse Chemischer Reaktionen
Reaktionstypen: Zapotin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die chemische Struktur zu modifizieren und die biologische Aktivität von this compound zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Kaliumalkali für Fusionsreaktionen und verschiedene Oxidations- und Reduktionsmittel zur Modifizierung der chemischen Struktur . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten chemischen Umwandlungen zu gewährleisten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen Salicylsäure und andere Derivate mit verbesserter biologischer Aktivität . Diese Produkte sind entscheidend für die weitere Forschung und therapeutische Anwendungen.
Wissenschaftliche Forschungsanwendungen
Zapotin hat aufgrund seines breiten biologischen Potenzials umfangreiche Anwendungen in der wissenschaftlichen Forschung. Es wird auf seine chemopräventiven Eigenschaften untersucht und wirkt als antidepressionsartiges, krebshemmendes, antimykotisches und antioxidatives Mittel . In der Chemie wird this compound zur Untersuchung der Strukturbestimmung und Synthese von Polymethoxyflavonen verwendet. In Biologie und Medizin werden die therapeutischen Eigenschaften von this compound zur potenziellen Behandlung verschiedener Krankheiten, einschließlich Krebs und Depression, untersucht . In der Industrie wird this compound bei der Entwicklung von natürlichen Antioxidantien und Antimykotika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen im Körper. This compound moduliert die Interaktion zwischen Autophagie- und Apoptose-Signalwegen in Krebszellen, was zur Hemmung des Wachstums von Krebszellen führt . Es wirkt auch als Antioxidans, indem es freie Radikale entfernt und oxidativen Stress reduziert . Die antidepressionsartigen Wirkungen von this compound werden auf seine Interaktion mit Neurotransmitter-Signalwegen im Gehirn zurückgeführt .
Wirkmechanismus
The mechanism of action of zapotin involves its interaction with molecular targets and pathways in the body. This compound modulates the crosstalk between autophagy and apoptosis pathways in cancer cells, leading to the inhibition of cancer cell growth . It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress . The antidepressant-like effects of this compound are attributed to its interaction with neurotransmitter pathways in the brain .
Vergleich Mit ähnlichen Verbindungen
Zapotin ist unter den Polymethoxyflavonen aufgrund seiner seltenen chemischen Struktur mit einem einzigen Sauerstoffatom in der C2’-Position einzigartig . Ähnliche Verbindungen umfassen andere Polymethoxyflavone wie Nobiletin, Tangeretin und Sinensetin, die ebenfalls in Zitrusschalen vorkommen und ähnliche biologische Aktivitäten besitzen . Die einzigartige Struktur und das breite therapeutische Potenzial von this compound machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung.
Eigenschaften
IUPAC Name |
2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQMALAAFQMDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348078 | |
| Record name | Zapotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zapotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14813-19-5 | |
| Record name | 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14813-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zapotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zapotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAPOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7CW4S27SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zapotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
| Record name | Zapotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





